molecular formula C19H14N2O3S B2769060 4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 681159-02-4

4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide

Cat. No.: B2769060
CAS No.: 681159-02-4
M. Wt: 350.39
InChI Key: HKCSCGKYTKQMSB-UHFFFAOYSA-N
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Description

4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a synthetic organic compound designed for research applications, featuring a chromenothiazole core fused to a substituted benzamide. This structure combines privileged scaffolds in medicinal chemistry, suggesting significant potential for biological activity exploration. The compound's core structure, the N-(thiazol-2-yl)benzamide motif, has been identified in scientific literature as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs act as negative allosteric modulators, exhibiting state-dependent inhibition and high selectivity over other classical receptors like 5-HT3, nACh, GABAA, and glycine receptors . This makes related compounds valuable pharmacological tools for probing the poorly understood physiological functions of ZAC in the brain and peripheral tissues. Furthermore, the molecular architecture incorporates a 4-acetyl substituent on the benzamide ring, which can be utilized for further chemical derivatization or may influence the compound's physicochemical properties and binding affinity. The chromenothiazole core is a hybrid heterocycle of significant research interest. Thiazole rings are recognized as biologically active scaffolds present in numerous FDA-approved drugs and are known for a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects . The chromene (coumarin) component is also extensively studied for its diverse pharmacological profiles, such as anticoagulant, antibacterial, and antitumor activities . Researchers may find this compound particularly useful in lead optimization programs, structure-activity relationship (SAR) studies, and as a chemical probe in neuropharmacology or oncology research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-acetyl-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-11(22)12-6-8-13(9-7-12)18(23)21-19-20-17-14-4-2-3-5-15(14)24-10-16(17)25-19/h2-9H,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCSCGKYTKQMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Chromeno-Thiazole Core: The chromeno-thiazole core can be synthesized by the cyclization of appropriate starting materials under acidic or basic conditions. For example, the reaction of 2-aminothiophenol with a suitable aldehyde or ketone can yield the thiazole ring, which can then be fused with a chromeno ring through cyclization reactions.

    Acetylation: The acetylation of the chromeno-thiazole intermediate can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

    Benzamide Formation: The final step involves the coupling of the acetylated chromeno-thiazole intermediate with a benzoyl chloride derivative to form the benzamide moiety. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant pharmacological properties:

  • Acetylcholinesterase Inhibition :
    • Compounds related to 4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide have shown potential in inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This inhibition can enhance acetylcholine levels in the brain, potentially improving cognitive function and memory .
  • Antioxidant Activity :
    • The presence of chromone and thiazole structures may contribute to antioxidant effects, which help reduce oxidative stress—a critical factor in neurodegenerative diseases .
  • Anti-inflammatory Properties :
    • Some studies suggest that this compound can modulate inflammatory pathways, providing therapeutic effects against neuroinflammation associated with various neurological disorders .

Therapeutic Applications

The therapeutic implications of this compound are extensive:

  • Neurodegenerative Diseases : Due to its AChE inhibitory activity and antioxidant properties, it holds promise as a treatment option for Alzheimer's disease and other neurodegenerative conditions .
  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may possess notable antimicrobial properties. For instance, thiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities .

Case Studies

Several studies have highlighted the efficacy of compounds similar to this compound:

  • In vitro Studies on AChE Inhibition :
    • A study demonstrated that derivatives of chromone effectively inhibited AChE activity in vitro, suggesting their potential as cognitive enhancers . The half-maximal inhibitory concentration (IC50) values were determined to assess the potency of these compounds.
  • Molecular Docking Studies :
    • Molecular docking simulations have been conducted to predict the binding affinity of this compound to AChE and other targets. These studies provide insights into the mechanisms by which these compounds exert their biological effects .

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit key enzymes involved in disease processes, such as kinases and proteases.

    Modulation of Receptors: The compound may bind to and modulate the activity of receptors, such as G-protein coupled receptors or nuclear receptors.

    Interference with Cellular Pathways: It can interfere with cellular signaling pathways, leading to altered gene expression and cellular responses.

Comparison with Similar Compounds

Core Scaffold Variations

a. Chromeno-Thiazole vs. Simple Thiazole Derivatives

  • Target Compound: The fused chromeno-thiazole system distinguishes it from simpler N-(thiazol-2-yl)benzamide analogs.
  • Analog 4a (): 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide lacks the fused chromeno ring but includes a morpholinomethyl substituent on the thiazole. This substitution enhances solubility but reduces planar conjugation .
  • Compound 28 (): N-(Benzo[d]thiazol-2-yl)-4-((4-((4-(2-oxo-2-((6-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzamide features a triazole-linked benzothiazole, demonstrating modular substituent flexibility but higher molecular weight (632.15 g/mol) compared to the target compound .

b. Substituent Effects on Bioactivity

  • Acetyl Group : The 4-acetyl group in the target compound may act as a hydrogen-bond acceptor, influencing receptor binding. In contrast, analogs like GSK1570606A () replace the acetyl with a 4-fluorophenyl group, enhancing hydrophobic interactions but reducing polarity .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Bioactivity Notes
Target Compound ~450 (estimated) 4-Acetyl, chromeno-thiazole N/A Potential ZAC antagonism (inferred)
4a () 409.47 Morpholinomethyl, pyridinyl White solid, m.p. N/A Antiproliferative activity
GSK1570606A () 317.36 4-Fluorophenyl, pyridinyl-thiazole N/A Kinase inhibition
N-(Benzo[d]thiazol-2-yl)-... () 632.15 Trifluoromethyl, triazole 210–212 (decomp.) Multitarget ligand for neurodegeneration

Biological Activity

4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a synthetic compound belonging to the class of chromeno-thiazole derivatives. Its unique molecular structure incorporates both chromeno and thiazole functionalities, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H14N2O3S, with a molecular weight of approximately 350.39 g/mol. The compound features an acetyl group linked to a benzamide structure, which is fused with a thiazole derivative. This structural complexity is believed to enhance its interaction with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer : Several studies have reported that thiazole and chromeno derivatives possess significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization and affecting cell cycle progression .
  • Antimicrobial : The presence of thiazole rings is often associated with antimicrobial activity. Preliminary studies suggest that this compound may exhibit inhibitory effects against certain bacterial strains.
  • Anti-inflammatory : Chromeno-thiazole derivatives have also been linked to anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines and mediators.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells via caspase activation pathways, similar to other chromeno derivatives that have been studied extensively for their pro-apoptotic effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
N-(4-bromophenyl)thiazol-2-amineContains a thiazole ringAntimicrobial, anticancer
5-methylthiazoleSimple thiazole structureAntimicrobial
Thiochroman derivativesSimilar core structureAnticancer, anti-inflammatory

The structural complexity of this compound may provide synergistic effects in biological activity not observed in simpler derivatives.

Case Studies and Research Findings

Recent studies have highlighted the potential of chromeno-thiazole derivatives in various therapeutic contexts. For example:

  • Anticancer Activity : A study evaluated a series of chromeno-thiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced anticancer potency (EC50 values in the low nanomolar range) .
  • Anti-inflammatory Effects : Another research effort focused on assessing the anti-inflammatory properties of related compounds. These studies demonstrated that certain derivatives could effectively reduce nitric oxide production in LPS-stimulated macrophages, suggesting a promising avenue for treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, starting with the preparation of chromeno-thiazole and benzamide intermediates. Key steps include:

  • Amide coupling : Reaction of activated carboxylic acids (e.g., 4-acetylbenzoyl chloride) with the chromeno-thiazole amine under anhydrous conditions, using bases like triethylamine in aprotic solvents (DMF or DCM) .
  • Cyclization : Formation of the chromeno-thiazole core via thermal or catalytic cyclization, often requiring reflux in ethanol or toluene .
  • Optimization : Yields (40–75%) depend on solvent polarity, temperature control (60–120°C), and catalyst selection (e.g., Pd for cross-coupling) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the chromeno-thiazole ring and acetyl group placement .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 435.12) and detects impurities .
  • X-ray crystallography : Resolves conformational details, such as the dihedral angle between the benzamide and chromeno-thiazole planes .

Q. What are the primary biological targets of this compound in medicinal chemistry studies?

  • Kinase inhibition : Targets EGFR and VEGFR-2, with IC50_{50} values in the nanomolar range, validated via enzymatic assays .
  • Apoptosis induction : Disrupts mitochondrial membrane potential in cancer cell lines (e.g., MCF-7, IC50_{50} = 2.1 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., -NO2_2) at the chromeno-thiazole 4-position enhances EGFR inhibition by 30% compared to methoxy derivatives .
  • Scaffold hybridization : Merging with triazole or quinoline moieties improves solubility and reduces off-target effects in murine models .

Q. What mechanistic insights explain conflicting cytotoxicity data across cell lines?

Discrepancies in IC50_{50} values (e.g., 1.8 µM in HeLa vs. 12.3 µM in HT-29) may arise from:

  • Cellular uptake variability : Measured via LC-MS/MS intracellular concentration assays, influenced by efflux pumps (e.g., P-gp overexpression) .
  • Metabolic stability : Liver microsome studies show rapid CYP3A4-mediated degradation in resistant lines, requiring prodrug strategies .

Q. Which methodologies are critical for validating target engagement in enzyme inhibition studies?

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., konk_{on} = 1.2 × 105^5 M1^{-1}s1^{-1}, koffk_{off} = 0.03 s1^{-1}) .
  • Molecular docking : Predicts binding poses in VEGFR-2’s ATP pocket (Glide score = −9.8 kcal/mol) .
  • Western blotting : Confirms downstream pathway modulation (e.g., reduced p-AKT levels in treated cells) .

Q. How can researchers address low aqueous solubility in preclinical testing?

  • Nanoparticle formulation : Encapsulation in PLGA-PEG increases solubility from 0.02 mg/mL to 1.5 mg/mL, validated by dynamic light scattering .
  • Salt formation : Co-crystallization with succinic acid improves bioavailability (AUC increased by 3.5× in rats) .

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